
1,3-Bis(2-ethylhexylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 188125: , also known as 18-Methoxycoronaridine, is a derivative of ibogaine. It is a compound of interest due to its unique pharmacological properties, particularly its role as an antagonist at specific nicotinic receptors. Unlike ibogaine, NSC 188125 does not have affinity for the α4β2 subtype, NMDA channels, or the serotonin transporter, but retains modest affinity for μ-opioid receptors and acts as an antagonist at κ-opioid receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 188125 involves several steps, starting from the parent compound ibogaine. The key steps include:
Methoxylation: Introduction of a methoxy group to the ibogaine structure.
Cyclization: Formation of the pentacyclic structure characteristic of coronaridine derivatives.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of NSC 188125 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions: NSC 188125 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
NSC 188125 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on nicotinic receptors and its potential to modulate neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating addiction and other neurological disorders.
Mecanismo De Acción
The mechanism of action of NSC 188125 involves its interaction with specific molecular targets:
Nicotinic Receptors: Acts as an antagonist at α3β4 nicotinic receptors, modulating neurotransmitter release.
Opioid Receptors: Exhibits modest affinity for μ-opioid receptors and acts as an antagonist at κ-opioid receptors.
Pathways Involved: The compound affects pathways related to neurotransmitter release and receptor modulation, influencing neuronal activity and behavior.
Comparación Con Compuestos Similares
Ibogaine: The parent compound, known for its psychoactive properties and potential in addiction treatment.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological effects.
18-Hydroxycoronaridine: Another derivative with different receptor affinities and pharmacological profiles.
Uniqueness of NSC 188125: NSC 188125 is unique due to its selective receptor affinities and its potential therapeutic applications without the psychoactive effects associated with ibogaine. Its ability to modulate specific nicotinic and opioid receptors makes it a valuable compound for research and potential therapeutic use.
Propiedades
Número CAS |
36340-29-1 |
|---|---|
Fórmula molecular |
C19H42N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1,3-bis(2-ethylhexylamino)propan-2-ol |
InChI |
InChI=1S/C19H42N2O/c1-5-9-11-17(7-3)13-20-15-19(22)16-21-14-18(8-4)12-10-6-2/h17-22H,5-16H2,1-4H3 |
Clave InChI |
JYNVHRRYJSPDCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNCC(CNCC(CC)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


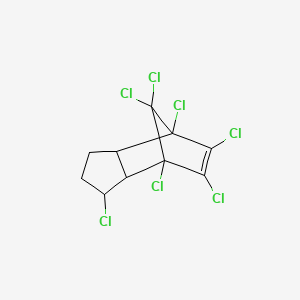
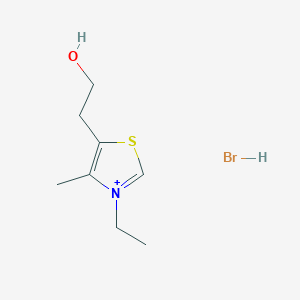
![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)
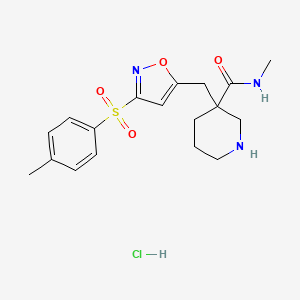

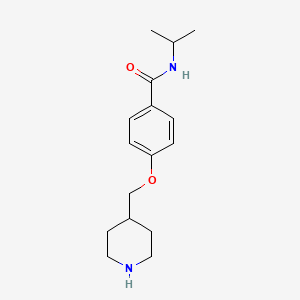
![2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
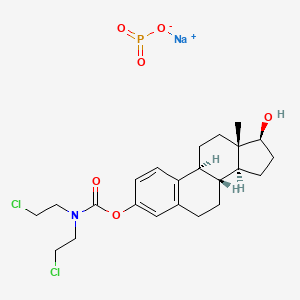
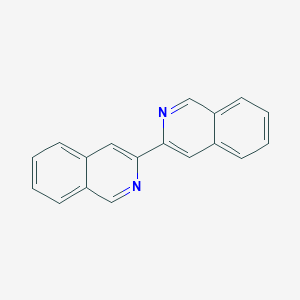
![2-{[(Tert-butoxy)carbonyl]amino}-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B12815594.png)
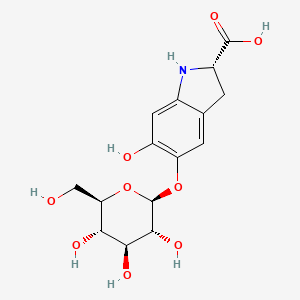
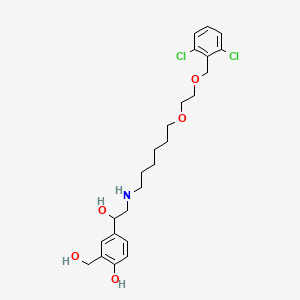
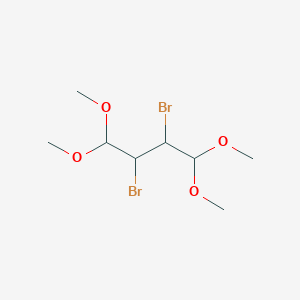
![4-Chloro-2-[2-(2-iodophenyl)ethenyl]phenol](/img/structure/B12815630.png)
